4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide
Description
4-(Dimethylamino)-N-(pyridin-2-ylmethyl)benzamide is a benzamide derivative characterized by a dimethylamino group at the para position of the benzene ring and a pyridin-2-ylmethyl substituent on the amide nitrogen (Figure 1). The dimethylamino group enhances electron-donating properties, influencing both chemical reactivity and interactions with biological targets, while the pyridin-2-ylmethyl moiety contributes to π-π stacking and hydrogen-bonding capabilities .
Properties
IUPAC Name |
4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-18(2)14-8-6-12(7-9-14)15(19)17-11-13-5-3-4-10-16-13/h3-10H,11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMJXYWHOSPPDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354930 | |
| Record name | 4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362622-68-2 | |
| Record name | 4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide typically involves the reaction of 4-(dimethylamino)benzoic acid with pyridin-2-ylmethanamine. The reaction is often carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or pyridin-2-ylmethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyridines.
Scientific Research Applications
4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Table 1: Structural Features and Electronic Properties
| Compound Name | Key Structural Differences | Electronic Effects | Reference |
|---|---|---|---|
| 4-(Aminomethyl)-N-(pyridin-2-ylmethyl)benzamide | Aminomethyl group instead of dimethylamino | Reduced electron-donating capacity | |
| N-(Pyridin-2-ylmethyl)benzamide | Lacks dimethylamino group | Lower polarity and basicity | |
| 4-Dimethylaminobenzaldehyde | Aldehyde group instead of benzamide scaffold | Higher electrophilicity | |
| 4-(Dimethylamino)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide | Furan ring appended to pyridine | Enhanced π-conjugation and solubility |
Key Insights :
- The dimethylamino group in the target compound improves solubility and binding affinity compared to analogs lacking this substituent (e.g., N-(pyridin-2-ylmethyl)benzamide) .
Table 2: Pharmacological Profiles of Selected Benzamide Derivatives
| Compound Name | Biological Activity (IC50 or EC50) | Mechanism of Action | Reference |
|---|---|---|---|
| 4-(Dimethylamino)-N-(pyridin-2-ylmethyl)benzamide | Anticancer (IC50 = 12 µM, HeLa cells) | EGFR inhibition via π-π interactions | |
| N-[2-(Dimethylamino)ethyl]benzamide | Anticancer (IC50 = 15 µM) | DNA intercalation | |
| 4-(Dimethylamino)-N-(1,3-benzothiazol-2-yl)benzamide | Anticancer (IC50 = 18 µM) | Topoisomerase II inhibition | |
| N-(2-(Dimethylamino)-3-fluorophenyl)propanamide | Neuroprotective (EC50 = 10 µM) | NMDA receptor modulation |
Key Insights :
- The target compound exhibits moderate anticancer activity, likely due to its dual functionality: the dimethylamino group enhances membrane permeability, while the pyridin-2-ylmethyl moiety facilitates target binding .
- Analogs with benzothiazole or fluorophenyl groups (e.g., ) show divergent activities, underscoring the impact of heterocyclic substituents on target selectivity .
Key Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
